molecular formula C11H10N2OS B1428368 N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine CAS No. 1340419-78-4

N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine

Cat. No. B1428368
CAS RN: 1340419-78-4
M. Wt: 218.28 g/mol
InChI Key: JLGVYBJOTIOVNI-UHFFFAOYSA-N
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Description

“N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Medicinal Chemistry

“N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine” is a compound that has garnered interest in medicinal chemistry due to its structural similarity to both chromenes and thiazoles, which are known for their diverse biological activities . Chromenes are oxygen-containing compounds found in natural products with activities such as cytotoxic, anticancer, antifungal, and antimicrobial . Thiazoles, on the other hand, are part of azole heterocycles and have shown a range of biological activities including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects . This compound’s potential lies in its hybrid structure, which could be explored for developing new pharmacological agents.

Agriculture

In agriculture, thiazole derivatives have been utilized for their antimicrobial properties to protect crops from bacterial and fungal infections . The compound could be investigated for its efficacy as a biopesticide or in the synthesis of new compounds with improved agricultural benefits.

Material Science

The compound’s potential applications in material science stem from its structural features, which could be valuable in the synthesis of novel materials. For instance, chromenes have been used in the development of organic semiconductors and photovoltaic materials . The incorporation of the thiazol-2-amine group could lead to materials with unique electronic or optical properties.

Environmental Science

Thiazole derivatives are known to interact with various environmental factors due to their chemical reactivity. “N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine” could be studied for its role in environmental remediation, such as the degradation of pollutants or as a sensor for environmental toxins .

Biochemistry

In biochemistry, the compound could be of interest due to the biological activities associated with its core structures. Chromenes and thiazoles are involved in various biochemical processes, and their derivatives can act as enzyme inhibitors or receptor modulators . This compound could be pivotal in studying biochemical pathways or as a tool in molecular biology research.

Pharmacology

The pharmacological applications of “N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine” could be vast, considering the wide range of activities exhibited by chromenes and thiazoles. It could be explored for its therapeutic potential in treating diseases where inflammation or microbial infections are involved, given the anti-inflammatory and antimicrobial properties of its structural analogs .

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research could focus on exploring the synthesis, properties, and potential applications of “N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine”.

properties

IUPAC Name

N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-12-11-13-10-7-4-2-3-5-8(7)14-6-9(10)15-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGVYBJOTIOVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)COC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Reactant of Route 2
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N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Reactant of Route 3
N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Reactant of Route 4
N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Reactant of Route 5
N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Reactant of Route 6
N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine

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